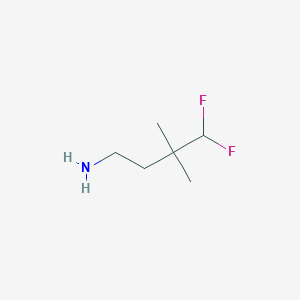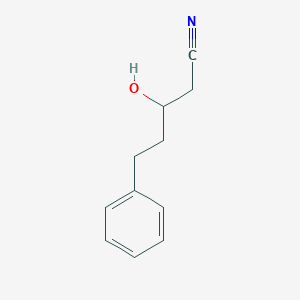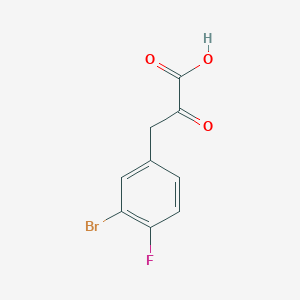
4,4-Difluoro-3,3-dimethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a primary amine group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,3-dimethylbutan-1-amine typically involves the introduction of fluorine atoms into a butane derivative. One common method is the fluorination of 3,3-dimethylbutan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-3,3-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Aplicaciones Científicas De Investigación
4,4-Difluoro-3,3-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-3,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity to these targets, potentially leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Similar Compounds:
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine: Similar structure but with an additional fluorine atom.
3,3-Dimethylbutan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H13F2N |
|---|---|
Peso molecular |
137.17 g/mol |
Nombre IUPAC |
4,4-difluoro-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-6(2,3-4-9)5(7)8/h5H,3-4,9H2,1-2H3 |
Clave InChI |
UROAXOUNEORVMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





aminedihydrochloride](/img/structure/B13609549.png)

![N-[3-(3-aminopropoxy)propyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13609568.png)
